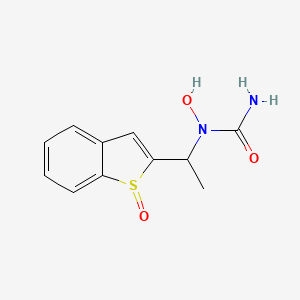

Zileuton Sulfoxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Zileuton Sulfoxide is a metabolite of Zileuton, an orally active inhibitor of the enzyme 5-lipoxygenase. This enzyme plays a crucial role in the biosynthesis of leukotrienes, which are inflammatory mediators involved in conditions such as asthma. This compound retains the pharmacological activity of its parent compound, Zileuton, and is studied for its potential therapeutic applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Zileuton Sulfoxide typically involves the oxidation of Zileuton. This can be achieved using various oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The process would include steps for purification, such as crystallization or chromatography, to obtain the compound in high purity.

Types of Reactions:

Oxidation: this compound can undergo further oxidation to form sulfone derivatives.

Reduction: It can be reduced back to Zileuton under specific conditions using reducing agents like sodium borohydride.

Substitution: The sulfoxide group can participate in nucleophilic substitution reactions, leading to various derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols.

Major Products:

Oxidation: Sulfone derivatives.

Reduction: Zileuton.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Zileuton Sulfoxide has been explored in various scientific research fields:

Chemistry: As a model compound to study sulfoxide chemistry and its reactivity.

Biology: Investigating its role in modulating inflammatory pathways.

Medicine: Potential therapeutic applications in treating inflammatory diseases such as asthma and certain cancers.

Industry: Used in the development of anti-inflammatory drugs and as a reference compound in analytical chemistry.

Mécanisme D'action

Zileuton Sulfoxide exerts its effects by inhibiting the enzyme 5-lipoxygenase, thereby reducing the synthesis of leukotrienes. Leukotrienes are involved in the inflammatory response, and their inhibition leads to reduced inflammation, bronchoconstriction, and mucus secretion. The molecular targets include leukotriene receptors and pathways associated with inflammatory mediators.

Comparaison Avec Des Composés Similaires

Montelukast: A leukotriene receptor antagonist that blocks the action of leukotrienes.

Zafirlukast: Another leukotriene receptor antagonist with similar applications.

Pranlukast: Also a leukotriene receptor antagonist used in the treatment of asthma.

Uniqueness of Zileuton Sulfoxide: Unlike the receptor antagonists mentioned above, this compound inhibits the synthesis of leukotrienes at the enzymatic level, providing a different mechanism of action. This can be advantageous in cases where receptor antagonism is insufficient to control inflammation.

Activité Biologique

Zileuton sulfoxide, a metabolite of zileuton, is primarily recognized for its role as a 5-lipoxygenase (5-LOX) inhibitor. This compound has garnered attention due to its diverse biological activities, particularly in the context of inflammatory diseases and hematological disorders. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic implications, and relevant case studies.

This compound exhibits its biological activity primarily through the inhibition of leukotriene synthesis. The following key mechanisms have been identified:

- Inhibition of 5-Lipoxygenase : this compound inhibits 5-LOX, leading to decreased production of leukotrienes, which are mediators of inflammation. This inhibition is crucial in conditions like asthma and other inflammatory diseases .

- Induction of γ-Globin Synthesis : Research indicates that zileuton can induce the synthesis of fetal hemoglobin (Hb F) in erythroid progenitors. This effect is particularly significant in the treatment of sickle cell disease, where increased Hb F levels can ameliorate symptoms .

- Reduction of Prostaglandin Biosynthesis : this compound has been shown to suppress prostaglandin E2 (PGE2) production by interfering with arachidonic acid release from macrophages. This action contributes to its anti-inflammatory properties .

Therapeutic Implications

The biological activities of this compound have led to its investigation in various therapeutic contexts:

- Asthma Management : As a leukotriene pathway inhibitor, zileuton has been effective in improving lung function and reducing asthma symptoms. Clinical studies have demonstrated that it significantly decreases the need for corticosteroid rescue treatments and emergency care in asthmatic patients .

- Acne Treatment : Zileuton has been explored as an anti-acne agent due to its ability to inhibit lipogenesis in sebocytes. Clinical trials showed marked reductions in inflammatory lesions and sebum production in patients treated with zileuton .

- Sickle Cell Disease : The induction of Hb F by zileuton presents a potential therapeutic avenue for patients with sickle cell disease. Studies have shown that it can significantly increase γ-globin mRNA levels, which may translate into clinical benefits for these patients .

Case Studies

Several case studies illustrate the efficacy and safety profile of this compound:

- Asthma Patient Study : In a 12-month study involving nearly 3,000 patients, those treated with zileuton experienced fewer asthma exacerbations and improved lung function compared to controls. Liver enzyme elevations were monitored but generally returned to baseline after treatment cessation .

- Sebaceous Gland Hyperplasia Case : A 40-year-old female with sebaceous gland hyperplasia was treated with zileuton over three weeks, resulting in normalization of skin surface lipids and a significant reduction in facial sebum synthesis .

- Sickle Cell Anemia Research : In vitro studies demonstrated that zileuton induced a dose-dependent increase in γ-globin expression in erythroid progenitor cells from individuals with sickle cell anemia, suggesting its potential as a therapeutic agent for this condition .

Research Findings

The following table summarizes key findings related to the biological activity of this compound:

Propriétés

IUPAC Name |

1-hydroxy-1-[1-(1-oxo-1-benzothiophen-2-yl)ethyl]urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3S/c1-7(13(15)11(12)14)10-6-8-4-2-3-5-9(8)17(10)16/h2-7,15H,1H3,(H2,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWEAXQJUQDQMNY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=CC=CC=C2S1=O)N(C(=O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30858571 |

Source

|

| Record name | N-Hydroxy-N-[1-(1-oxo-1H-1-benzothiophen-2-yl)ethyl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1147524-83-1 |

Source

|

| Record name | N-Hydroxy-N-[1-(1-oxo-1H-1-benzothiophen-2-yl)ethyl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.